sodium;3-diphenylphosphanylbenzenesulfonate
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Overview
Description
Sodium;3-diphenylphosphanylbenzenesulfonate is an organophosphorus compound with the molecular formula C18H14NaO3PS. It is commonly used as a ligand in homogeneous catalysis due to its water solubility and ability to form stable complexes with transition metals . This compound is also known for its applications in various organic synthesis reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of sodium;3-diphenylphosphanylbenzenesulfonate typically involves the following steps :
Starting Material: Triphenylphosphine is used as the starting material.
Formation of Triphenylphosphine Fluoborate: Triphenylphosphine is reacted with fluoboric acid in 1,4-dioxane to form triphenylphosphine fluoborate.
Monosulfonation: The triphenylphosphine fluoborate is then reacted with fuming sulfuric acid to achieve monosulfonation.
Formation of Sodium Salt: The resulting product is treated with sodium hydroxide to form this compound.
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. The process ensures high yield (73-78%) and purity by minimizing the formation of disulfonated byproducts .
Chemical Reactions Analysis
Types of Reactions
Sodium;3-diphenylphosphanylbenzenesulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The compound can participate in substitution reactions, particularly in the presence of transition metals.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Transition metals like palladium and rhodium are often used as catalysts.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and various substituted phosphine compounds .
Scientific Research Applications
Sodium;3-diphenylphosphanylbenzenesulfonate has a wide range of applications in scientific research :
Chemistry: It is used as a ligand in homogeneous catalysis, facilitating reactions such as hydroformylation and cross-coupling.
Biology: The compound is used in the synthesis of bioactive molecules and as a catalyst in biochemical reactions.
Medicine: It is involved in the development of pharmaceuticals and therapeutic agents.
Industry: The compound is used in the production of fine chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of sodium;3-diphenylphosphanylbenzenesulfonate involves its ability to form stable complexes with transition metals . These complexes facilitate various catalytic processes by stabilizing reaction intermediates and lowering activation energies. The molecular targets include transition metal centers, and the pathways involved are typically related to catalytic cycles in homogeneous catalysis.
Comparison with Similar Compounds
Sodium;3-diphenylphosphanylbenzenesulfonate is unique due to its water solubility and stability as a ligand . Similar compounds include:
- Triphenylphosphine-3-sulfonic acid sodium salt
- Bis(p-sulfonatophenyl)phenylphosphine dihydrate dipotassium salt
- 2-(Diphenylphosphino)benzenesulfonic acid
These compounds share similar structural features but differ in their solubility, stability, and specific applications in catalysis .
Properties
IUPAC Name |
sodium;3-diphenylphosphanylbenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15O3PS.Na/c19-23(20,21)18-13-7-12-17(14-18)22(15-8-3-1-4-9-15)16-10-5-2-6-11-16;/h1-14H,(H,19,20,21);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTUROZDXWLPVHB-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC(=CC=C3)S(=O)(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC(=CC=C3)S(=O)(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14NaO3PS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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